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molecular formula C6H13N3O B8721957 4-Aminopiperidine-4-carboxamide

4-Aminopiperidine-4-carboxamide

Cat. No. B8721957
M. Wt: 143.19 g/mol
InChI Key: GPEIVMXHSLWCPA-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Trifluoroacetic acid (6.17 mL, 83.0 mmol) was added to a solution of 4-amino-4-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (2.02 g, 8.30 mmol) in dichloromethane (16.6 mL), and the mixture was stirred at room temperature for 1.5 hours. The reaction solution was concentrated under reduced pressure. The residue was dissolved in methanol (2.00 mL), repeatedly concentrated under reduced pressure twice and dried under reduced pressure to give 4-amino-piperidine-4-carboxylic amide 2TFA salt as a colorless substance (3.25 g).
Quantity
6.17 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][C:18]([NH2:24])([C:21](=[O:23])[NH2:22])[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[NH2:24][C:18]1([C:21]([NH2:22])=[O:23])[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
6.17 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(N)=O)N
Name
Quantity
16.6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (2.00 mL)
CONCENTRATION
Type
CONCENTRATION
Details
repeatedly concentrated under reduced pressure twice
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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